molecular formula C21H17N3O2 B11040310 5-(biphenyl-4-yl)-1,3-dimethylpyrido[2,3-d]pyrimidine-2,4(1H,3H)-dione

5-(biphenyl-4-yl)-1,3-dimethylpyrido[2,3-d]pyrimidine-2,4(1H,3H)-dione

Cat. No.: B11040310
M. Wt: 343.4 g/mol
InChI Key: MQBDDTVUARLHTL-UHFFFAOYSA-N
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Description

5-(4-BIPHENYLYL)-1,3-DIMETHYLPYRIDO[2,3-D]PYRIMIDINE-2,4(1H,3H)-DIONE is a heterocyclic compound that belongs to the pyrido[2,3-d]pyrimidine family. These compounds are known for their diverse biological activities and potential applications in medicinal chemistry. The structure of this compound features a biphenyl group attached to a pyrido[2,3-d]pyrimidine core, which contributes to its unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-(4-BIPHENYLYL)-1,3-DIMETHYLPYRIDO[2,3-D]PYRIMIDINE-2,4(1H,3H)-DIONE typically involves the cyclization of N-acylated 5-acetyl-4-aminopyrimidines. The reaction conditions often include heating with methanol sodium (MeONa) in butanol (BuOH) under reflux . The choice of acyl group can influence the formation of either pyrido[2,3-d]pyrimidin-5-ones or pyrido[2,3-d]pyrimidin-7-ones .

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. the general approach would involve scaling up the laboratory synthesis methods, optimizing reaction conditions, and ensuring the purity and yield of the final product.

Chemical Reactions Analysis

Types of Reactions

5-(4-BIPHENYLYL)-1,3-DIMETHYLPYRIDO[2,3-D]PYRIMIDINE-2,4(1H,3H)-DIONE can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can lead to the formation of hydroxylated derivatives, while substitution reactions can introduce various functional groups into the molecule.

Scientific Research Applications

5-(4-BIPHENYLYL)-1,3-DIMETHYLPYRIDO[2,3-D]PYRIMIDINE-2,4(1H,3H)-DIONE has several scientific research applications, including:

Mechanism of Action

The mechanism of action of 5-(4-BIPHENYLYL)-1,3-DIMETHYLPYRIDO[2,3-D]PYRIMIDINE-2,4(1H,3H)-DIONE involves its interaction with specific molecular targets and pathways. For example, derivatives of this compound have been identified as inhibitors of phosphatidylinositol 3-kinase (PI3K) and protein tyrosine kinases . These interactions can lead to the modulation of cellular signaling pathways, resulting in various biological effects.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

5-(4-BIPHENYLYL)-1,3-DIMETHYLPYRIDO[2,3-D]PYRIMIDINE-2,4(1H,3H)-DIONE is unique due to its specific structural features, such as the biphenyl group and the pyrido[2,3-d]pyrimidine core

Properties

Molecular Formula

C21H17N3O2

Molecular Weight

343.4 g/mol

IUPAC Name

1,3-dimethyl-5-(4-phenylphenyl)pyrido[2,3-d]pyrimidine-2,4-dione

InChI

InChI=1S/C21H17N3O2/c1-23-19-18(20(25)24(2)21(23)26)17(12-13-22-19)16-10-8-15(9-11-16)14-6-4-3-5-7-14/h3-13H,1-2H3

InChI Key

MQBDDTVUARLHTL-UHFFFAOYSA-N

Canonical SMILES

CN1C2=NC=CC(=C2C(=O)N(C1=O)C)C3=CC=C(C=C3)C4=CC=CC=C4

Origin of Product

United States

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